Structural Characterization & Analytical Protocol: 3-(Pyrrolidin-1-yl)cyclobutanamine Dihydrochloride
Structural Characterization & Analytical Protocol: 3-(Pyrrolidin-1-yl)cyclobutanamine Dihydrochloride
This technical guide details the structural analysis of 3-(Pyrrolidin-1-yl)cyclobutanamine dihydrochloride , a rigidified diamine scaffold increasingly utilized in fragment-based drug discovery (FBDD) to modulate pharmacokinetic profiles.[1][2][3]
[1][2][3]
Executive Summary & Compound Significance
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Compound: 3-(Pyrrolidin-1-yl)cyclobutanamine dihydrochloride[1][2][3]
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Key Feature: Rigid sp³-rich linker providing defined exit vectors for substituents.[1][2][3]
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Critical Quality Attribute (CQA): Stereochemistry (cis vs. trans) . The biological activity of cyclobutane-containing drugs is strictly governed by the spatial arrangement of the 1,3-substituents.[1][2][3]
This guide moves beyond basic identification, focusing on the definitive assignment of stereochemistry and the quantification of the dihydrochloride salt form , which are the most common failure modes in the characterization of this scaffold.
Analytical Triage Strategy
The following workflow dictates the logical sequence of experiments to validate identity, stereochemistry, and purity.
Figure 1: Analytical Triage Workflow. Prioritizing purity ensures that stereochemical assignment is not compromised by minor isomer impurities.[1][2][3]
Stereochemical Assignment: The Cis vs. Trans Challenge
The most technically demanding aspect of analyzing 1,3-disubstituted cyclobutanes is distinguishing the cis (Z) and trans (E) isomers.[1][3][4] Unlike cyclohexanes, cyclobutanes adopt a "puckered" or "butterfly" conformation to relieve torsional strain.[2][3][4][5]
3.1 The "Diaxial Proton" Diagnostic (NOESY)
In 1,3-disubstituted cyclobutanes, the thermodynamically stable conformation places bulky substituents in pseudo-equatorial positions.[1][3][4]
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Cis-Isomer (Diequatorial Substituents):
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Trans-Isomer (Axial/Equatorial):
Figure 2: NOE Diagnostic Logic. The spatial proximity of methine protons in the cis-isomer allows for definitive assignment.[2]
3.2 1H NMR Chemical Shift Trends
While NOESY is definitive, 1D NMR often provides preliminary evidence:
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Cis-Isomer: The H1/H3 methine protons typically appear more upfield (shielded) due to the anisotropy of the ring current in the diequatorial conformation.[2][3]
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Trans-Isomer: The H1/H3 protons are often chemically non-equivalent or appear downfield relative to the cis-isomer.[1][2][3]
Spectroscopic Profile & Assignments
4.1 Mass Spectrometry (LC-MS)
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Ionization Mode: ESI Positive (Electrospray Ionization).[1][2][3][4]
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Expected Ion:
. -
Observation: The pyrrolidine nitrogen is highly basic.[1][2][3] You may observe doubly charged species
depending on the pH of the eluent.[3][4] -
Salt Note: The chloride counter-ions will not be observed in the positive MS channel.[2][3] They are "silent" unless running negative mode or checking adducts.
4.2 Nuclear Magnetic Resonance (NMR)
Solvent: D₂O is recommended to prevent amine proton exchange broadening and to ensure solubility of the dihydrochloride salt.[1][2][3]
| Position | Type | Multiplicity (Approx) | Chemical Shift (δ ppm) | Notes |
| H1 | CH (Cyclobutane) | Quintet / Broad Multiplet | 3.5 - 4.0 | Alpha to primary amine.[1][2][3] |
| H3 | CH (Cyclobutane) | Quintet / Broad Multiplet | 3.2 - 3.8 | Alpha to pyrrolidine.[1][2][3] |
| H2/H4 | CH₂ (Cyclobutane) | Complex Multiplets | 2.0 - 2.8 | Distinct "roofing" patterns due to geminal coupling.[1][2][3] |
| Pyr-α | CH₂ (Pyrrolidine) | Broad Multiplet | 3.0 - 3.5 | Deshielded by Nitrogen.[1][2][3] |
| Pyr-β | CH₂ (Pyrrolidine) | Multiplet | 1.9 - 2.1 | Typical pyrrolidine envelope.[1][2][3] |
Protocol Note: If signals are overlapping in D₂O, use DMSO-d6 . However, be aware that the ammonium protons (
Salt Form Quantification (Dihydrochloride)
The "dihydrochloride" designation implies two equivalents of HCl.[1][3][4] However, hygroscopicity often leads to non-stoichiometric results (e.g., 1.8 HCl or 2.2 HCl due to excess trapped acid).[3][4]
5.1 Ion Chromatography (IC) Method
This is the gold standard for counter-ion quantification.[1][3][4]
5.2 Silver Nitrate Titration (Alternative)
If IC is unavailable, potentiometric titration with AgNO₃ is robust.[1][3][4]
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Dissolve ~30 mg of sample in dilute HNO₃.
Experimental Protocols
Protocol A: Determination of Stereochemistry (NOESY)
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Sample Prep: Dissolve 10 mg of the compound in 0.6 mL of D₂O (or DMSO-d6 if solubility permits).
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Acquisition: Run a 1D ¹H NMR first to identify methine resonances (H1 and H3).[2][3]
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NOESY Setup:
-
Analysis: Phasing must be precise. Look for cross-peaks between the H1 resonance (~3.8 ppm) and H3 resonance (~3.4 ppm).[3][4]
Protocol B: Hygroscopicity Stress Test
Diamine salts are notoriously hygroscopic.[1][2][3]
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Weigh ~50 mg of dried sample into a DVS (Dynamic Vapor Sorption) pan.
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Critical Threshold: If mass increase >15% at 80% RH, the material requires storage in a desiccator or under inert atmosphere (Argon) to prevent deliquescence.[1][2][3][4]
References
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Wiberg, K. B., & Barth, D. E. (1969).[2][3][4] Conformational studies of cyclobutane and its derivatives. Journal of the American Chemical Society.[3] Link[1][4]
-
Claridge, T. D. W. (2016).[1][2][3][4] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2][3] (Chapter 8: Stereochemistry and NOE). Link
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PubChem. (2025).[1][2][3][6] 3-(Pyrrolidin-1-yl)cyclobutane derivatives - Compound Summary. National Library of Medicine.[2][3] Link
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Stahl, P. H., & Wermuth, C. G. (2011).[2][3][4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2][3] Link[4]
Sources
- 1. 3-(Pyridin-4-yl)cyclobutan-1-amine hydrochloride | C9H13ClN2 | CID 139024035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Pyrrolidin-1-yl)cyclobutane-1-carboxylic acid hydrochloride | 2470440-42-5 [sigmaaldrich.com]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 3-Aminocyclobutane-1-carboxylic acid | C5H9NO2 | CID 194581 - PubChem [pubchem.ncbi.nlm.nih.gov]
